Cas no 139122-92-2 (4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4-(hydroxymethyl)-4,6a,12b-trimethyl-9-(3,4,5-trimethoxyphenyl)-,(4R,4aR,6aR,12aS,12bS)-)

4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4-(hydroxymethyl)-4,6a,12b-trimethyl-9-(3,4,5-trimethoxyphenyl)-,(4R,4aR,6aR,12aS,12bS)- structure
139122-92-2 structure
Product Name:4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4-(hydroxymethyl)-4,6a,12b-trimethyl-9-(3,4,5-trimethoxyphenyl)-,(4R,4aR,6aR,12aS,12bS)-
Número CAS:139122-92-2
MF:C29H34O10
Megavatios:542.574269771576
CID:156825
PubChem ID:132210
Update Time:2025-04-19

4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4-(hydroxymethyl)-4,6a,12b-trimethyl-9-(3,4,5-trimethoxyphenyl)-,(4R,4aR,6aR,12aS,12bS)- Propiedades químicas y físicas

Nombre e identificación

    • 4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4-(hydroxymethyl)-4,6a,12b-trimethyl-9-(3,4,5-trimethoxyphenyl)-,(4R,4aR,6aR,12aS,12bS)-
    • 4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dih...
    • 4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4-(hydroxymethyl)-4,6a,1
    • (4R-(4alpha,4abeta,6aalpha,12abeta,12balpha))-4a,5,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-4-(hydroxymethyl)-4,6a,12b-trimethyl-9-(3,4,5-trimethoxyphenyl)-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(6H)-dione
    • 4a,5,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-4-(hydroxymethyl)-4,6a,12b-trimethyl-9-(3,4,5-trimethoxyphenyl)-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(6H)-dione (4R-
    • 4-Hmdm-territrem B
    • 4-Hydroxymethyl-4-demethylterritrem B
    • 4a,12a-Dihydroxy-4-(hydroxymethyl)-4,6a,12b-trimethyl-9-(3,4,5-trimethoxyphenyl)-4a,6,6a,12,12a,12b-hexahydro-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione
    • 139122-92-2
    • 4H,11H-Naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(6H)-dione, 4a,5,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4-(hydroxymethyl)-4,6a,12b-trimethyl-9-(3,4,5-trimethoxyphenyl)-, (4R-(4alpha,4abeta,6aalpha,12abeta,12balpha))-
    • 4beta-Hydroxymethyl-4beta-demethylterritrem B
    • DTXSID90930367
    • (1R,2R,6R,7S,10S)-1,7-dihydroxy-6-(hydroxymethyl)-2,6,10-trimethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione
    • 4a,5,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-4-(hydroxymethyl)-4,6a,12b-trimethyl-9-(3,4,5-trimethoxyphenyl)-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(6H)-dione (4R-(4alpha,4abeta,6aalpha,12abeta,12balpha))-
    • Renchi: 1S/C29H34O10/c1-25(15-30)8-7-22(31)27(3)28(25,33)10-9-26(2)29(27,34)14-17-19(39-26)13-18(38-24(17)32)16-11-20(35-4)23(37-6)21(12-16)36-5/h7-8,11-13,30,33-34H,9-10,14-15H2,1-6H3/t25-,26+,27-,28+,29+/m1/s1
    • Clave inchi: PXIKKOJKOBCLTQ-ZCCUTQAASA-N
    • Sonrisas: O1C2C=C(C3C=C(C(=C(C=3)OC)OC)OC)OC(C=2C[C@@]2([C@]1(C)CC[C@@]1([C@@](C)(CO)C=CC([C@]12C)=O)O)O)=O

Atributos calculados

  • Calidad precisa: 542.215
  • Masa isotópica única: 542.215
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 39
  • Cuenta de enlace giratorio: 5
  • Complejidad: 1140
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.1
  • Superficie del Polo topológico: 141Ų

Propiedades experimentales

  • Denso: 1.4
  • Punto de ebullición: 737.3°Cat760mmHg
  • Punto de inflamación: 241.8°C
  • índice de refracción: 1.633

4H,11H-Naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione,4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4-(hydroxymethyl)-4,6a,12b-trimethyl-9-(3,4,5-trimethoxyphenyl)-,(4R,4aR,6aR,12aS,12bS)- Literatura relevante

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